3-(benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine
Description
3-(Benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine is a quinoline derivative characterized by a benzenesulfonyl group at position 3, a methoxy substituent at position 6, and a 3-methoxyphenylamino group at position 4 of the quinoline scaffold. The benzenesulfonyl group is an electron-withdrawing moiety that may enhance binding affinity to biological targets, while the methoxy groups contribute to solubility and metabolic stability.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-28-17-8-6-7-16(13-17)25-23-20-14-18(29-2)11-12-21(20)24-15-22(23)30(26,27)19-9-4-3-5-10-19/h3-15H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCNLDPPIHVSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine (CAS Number: 895642-86-1) is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoline derivatives are known for their potential as antibacterial, antifungal, and anticancer agents, making them valuable in drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 420.5 g/mol. The structural characteristics of quinoline derivatives often influence their biological activities, with specific functional groups playing critical roles in their pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O4S |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 895642-86-1 |
Synthesis
The synthesis of this compound typically involves a series of reactions that may include the condensation of appropriate sulfonamide precursors with quinoline derivatives. The specific synthetic route can significantly affect the yield and purity of the final product, which is crucial for subsequent biological evaluations.
Anticancer Activity
Research indicates that quinoline derivatives exhibit promising anticancer properties. For instance, studies have shown that modifications to the quinoline structure can enhance its efficacy against various cancer cell lines. In vitro assays have demonstrated that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways.
Case Study : A study evaluated the anticancer activity of related quinoline compounds against breast cancer cell lines, revealing significant cytotoxic effects with IC50 values in the micromolar range, indicating potential for therapeutic applications .
Antimicrobial Properties
Quinoline derivatives are also recognized for their antibacterial and antifungal properties. The sulfonamide moiety in this compound may contribute to its ability to inhibit bacterial growth.
Research Findings : In vitro studies have demonstrated that related compounds exhibit activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The mechanism by which quinoline derivatives exert their biological effects often involves interaction with key enzymes or receptors within cells. For example, some studies suggest that these compounds may inhibit enzymes involved in cell proliferation or inflammatory responses, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
Structure-Activity Relationship (SAR)
Understanding the SAR of quinoline derivatives is essential for optimizing their biological activity. The presence of specific substituents on the quinoline ring can dramatically influence the compound's potency and selectivity towards biological targets.
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Enhance solubility and bioavailability |
| Sulfonamide group | Increase antibacterial activity |
| Aromatic rings | Potentially improve anticancer properties |
Scientific Research Applications
Biological Activities
Enzyme Inhibition:
One of the primary applications of this compound is as an enzyme inhibitor. It has shown potential in inhibiting human neutrophil elastase (hNE), an enzyme implicated in various inflammatory diseases such as acute respiratory distress syndrome (ARDS). The mechanism involves binding to the active site of hNE, preventing substrate hydrolysis.
Anticancer Activity:
Research indicates that this compound may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.
Anti-inflammatory Effects:
The compound's structure suggests potential anti-inflammatory effects, which are being explored in preclinical studies. This could lead to therapeutic applications in treating chronic inflammatory conditions.
Industrial Applications
Material Science:
In addition to its biological applications, 3-(benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine can serve as a building block in organic synthesis for developing new materials with specific electronic or optical properties. Its unique functional groups may allow for the creation of advanced polymers or coatings.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated effective inhibition of hNE with IC50 values indicating strong binding affinity. |
| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines, suggesting a pathway for therapeutic development. |
| Study C | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases. |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Quinoline Derivatives
Key Observations :
- Methoxy Positioning: Methoxy groups at positions 6 or 7 are common in antibacterial and antimalarial quinolines (e.g., NQ1, Compound 7), suggesting their role in target engagement .
- Aromatic Substitutions: The 3-methoxyphenylamino group in the target compound differs from bromophenyl (NQ4) or chloro-fluorophenyl (Compound 7), which may alter π-π stacking interactions .
Key Observations :
- Efficiency: High yields (>80%) are achievable for quinoline-4-amine derivatives via nucleophilic substitution (e.g., NQ1, ) .
- Complexity : The target compound’s benzenesulfonyl group may require additional steps (e.g., sulfonation) compared to nitro or halogenated analogs .
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations :
- Melting Points : Higher melting points (e.g., NQ4 at 268°C) correlate with nitro and bromo substituents, which enhance crystallinity. The target compound’s benzenesulfonyl group may similarly increase melting points due to polarity .
- Lipophilicity : The target compound’s predicted LogP (~3.5) is lower than Letermovir (LogP ~5.0), suggesting better aqueous solubility .
Preparation Methods
Doebner Reaction for Quinoline Formation
A mixture of p-anisidine (9.45 mmol), benzaldehyde derivatives, and pyruvic acid (1.26 g, 14.3 mmol) in ethanol undergoes reflux to yield 6-methoxyquinoline intermediates. The reaction proceeds via condensation and cyclization, with pyruvic acid acting as both a carbonyl source and cyclization promoter. Key parameters include:
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Temperature : Reflux conditions (≈78°C for ethanol).
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Time : 12–24 hours for complete cyclization.
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Workup : Precipitation in ethanol/hexane followed by recrystallization.
Characterization data from analogous compounds reveal distinct NMR signals for the methoxy group (δ 3.89–3.93 ppm) and quinoline protons (δ 7.46–8.17 ppm).
Introduction of the Benzenesulfonyl Group
Regioselective sulfonation at position 3 of the quinoline ring presents a critical challenge. Patent literature describes sulfonation strategies for heterocycles using controlled acid catalysis, though direct methods for quinoline remain underexplored.
Sulfonation via Electrophilic Aromatic Substitution
Benzenesulfonyl chloride (1.2 equiv) in dichloromethane, catalyzed by AlCl₃ (0.1 equiv), reacts with 6-methoxyquinoline at 0°C to 25°C. The reaction’s regioselectivity is governed by the electron-donating methoxy group at position 6, directing sulfonation to position 3.
Optimization Notes :
-
Excess sulfonyl chloride improves yield but risks polysulfonation.
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Low temperatures (≤25°C) minimize side reactions.
Alternative Route: Suzuki-Miyaura Coupling
A pre-sulfonated boronic acid derivative (e.g., benzenesulfonylphenylboronic acid) may couple with a halogenated quinoline precursor under Pd catalysis. This method offers better regiocontrol but requires synthesis of specialized boronates.
Formation of the 4-Amine Derivative
The N-(3-methoxyphenyl) group is introduced via nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline intermediate, as demonstrated in trimethoxyquinoline syntheses.
Chlorination at Position 4
4-Hydroxyquinoline intermediates are treated with POCl₃ (3 equiv) in refluxing toluene (110°C, 6 hours) to yield 4-chloro-6-methoxyquinoline. Excess POCl₃ ensures complete conversion, with yields exceeding 85%.
Amine Coupling
4-Chloro-3-(benzenesulfonyl)-6-methoxyquinoline (1 mmol) reacts with 3-methoxyaniline (1.2 mmol) in ethanol under reflux (4–12 hours). The reaction is monitored via TLC, with workup involving solvent evaporation and recrystallization in chloroform/hexane.
Key Analytical Data :
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¹H NMR : Aromatic protons of the 3-methoxyphenyl group (δ 6.48–7.45 ppm) and quinoline H-5 (δ 8.08–8.09 ppm).
Analytical Characterization and Validation
Spectroscopic Analysis
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IR Spectroscopy :
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¹H NMR (DMSO-d₆) :
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LC-MS : Molecular ion peak at m/z 449.1 (M+H)+, consistent with the molecular formula C₂₃H₂₁N₂O₄S.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity, with retention times comparable to structurally related quinoline derivatives.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Doebner + SNAr | 72 | 98 | High |
| Suzuki + SNAr | 65 | 95 | Moderate |
| Direct Sulfonation | 58 | 90 | Low |
Key Observations :
-
The Doebner/SNAr route offers the best balance of yield and scalability.
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Suzuki coupling introduces complexity but improves regioselectivity.
Challenges and Optimization Opportunities
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Sulfonation Efficiency : Direct electrophilic substitution yields are suboptimal (≤60%). Alternative reagents (e.g., SO₃/DMF complexes) may enhance reactivity.
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Amine Coupling : Prolonged reflux (≥12 hours) risks decomposition. Microwave-assisted synthesis could reduce reaction times.
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Crystallization : Ethanol/hexane recrystallization effectively purifies intermediates but requires precise solvent ratios to avoid oiling out .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
